4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate
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Overview
Description
4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzyl group, a tert-butyl group, and an aminoazepane ring
Preparation Methods
The synthesis of 4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate typically involves multiple steps. One common synthetic route includes the reaction of 4-benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate with appropriate reagents to introduce the amino group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use .
Comparison with Similar Compounds
4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate can be compared with similar compounds such as:
4-Benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate: This compound has a similar structure but with an ethyl group instead of an amino group.
®-4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate:
1-(tert-Butyl) 4-methyl 4-aminoazepane-1,4-dicarboxylate: This compound has a methyl group instead of a benzyl group, affecting its reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
878630-96-7 |
---|---|
Molecular Formula |
C19H28N2O4 |
Molecular Weight |
348.443 |
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 2-aminoazepane-1,4-dicarboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-11-7-10-15(12-16(21)20)17(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13,20H2,1-3H3 |
InChI Key |
CSXFKPWYLDEBEW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1N)C(=O)OCC2=CC=CC=C2 |
solubility |
not available |
Origin of Product |
United States |
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